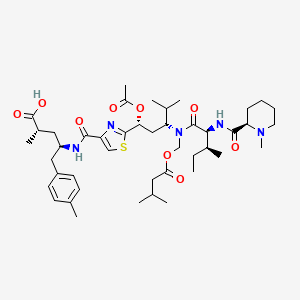
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal, resulting in the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or modified thiophene derivatives.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine atom and the dioxolane ring may influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-thienyl)-1,3-dioxolane: Similar structure but lacks the ethyl group.
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: Contains additional fluorine atoms on the phenyl ring.
1,3-Dioxolane, 2-(5-bromo-4-methyl-2-thienyl)-2-methyl-: Contains a methyl group instead of an ethyl group.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-ethyl-1,3-dioxolane is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H11BrO2S/c1-2-9(11-3-4-12-9)8-5-7(10)6-13-8/h5-6H,2-4H2,1H3 |
InChI Key |
LCRQUPOHVDOIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzo[b]thiophen-4-yl-2-bromo-ethanone](/img/structure/B8622361.png)



![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)






![2-[(2,4-Dichlorophenyl)(phenyl)methyl]propanediamide](/img/structure/B8622430.png)

